2-(1-(Methylsulfonyl)cyclopropyl)aniline
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Overview
Description
2-(1-(Methylsulfonyl)cyclopropyl)aniline is an organic compound with the molecular formula C10H13NO2S. This compound features a cyclopropyl group attached to an aniline moiety, with a methylsulfonyl substituent on the cyclopropyl ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Methylsulfonyl)cyclopropyl)aniline typically involves the cyclopropanation of allylic alcohols with sulfones. A manganese-catalyzed cyclopropanation method has been reported, which uses sulfones as carbene alternative precursors via a borrowing hydrogen strategy under mild conditions . This method allows for the efficient production of cyclopropylmethanol derivatives, which can be further transformed into this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using similar catalytic systems. The scalability of these reactions and the availability of starting materials make this approach suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Methylsulfonyl)cyclopropyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated, nitrated, or sulfonated aniline derivatives.
Scientific Research Applications
2-(1-(Methylsulfonyl)cyclopropyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-(Methylsulfonyl)cyclopropyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, the presence of the sulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-1-substituted-indole: Similar in having a methylsulfonyl group, but with an indole moiety instead of a cyclopropyl aniline structure.
Cyclopropyl aniline: Shares the cyclopropyl and aniline components but lacks the methylsulfonyl group.
Uniqueness
2-(1-(Methylsulfonyl)cyclopropyl)aniline is unique due to the combination of the cyclopropyl ring and the methylsulfonyl group attached to the aniline moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, differentiating it from other similar compounds.
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-(1-methylsulfonylcyclopropyl)aniline |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)10(6-7-10)8-4-2-3-5-9(8)11/h2-5H,6-7,11H2,1H3 |
InChI Key |
YCQKJWGVYGGXGF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1(CC1)C2=CC=CC=C2N |
Origin of Product |
United States |
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